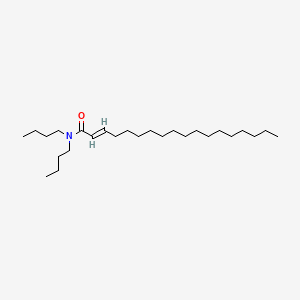
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₀Br₂ It is a derivative of naphthalene, where two bromine atoms are attached to the first and third carbon atoms of the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of naphthalene. The process involves the addition of bromine to a solution of naphthalene in carbon tetrachloride (CCI₄) under irradiation using a photochemical reaction apparatus. The reaction is carried out below 10°C to ensure the formation of the desired product. The resulting tetrabromide is then subjected to dehydrobromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form 1,2,3,4-tetrahydronaphthalene.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene.
Oxidation: Formation of naphthoquinones and other oxidized products.
科学的研究の応用
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic effects of the bromine atoms and the stability of the tetrahydronaphthalene ring.
類似化合物との比較
Similar Compounds
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-2,3,4,5-tetrahydronaphthalene
Uniqueness
1,3-Dibromo-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
94070-85-6 |
|---|---|
分子式 |
C10H10Br2 |
分子量 |
289.99 g/mol |
IUPAC名 |
1,3-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2 |
InChIキー |
VUDWWNGBDAJKFX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=CC=CC=C2C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















